N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

NAMPT inhibition medicinal chemistry structure-activity relationship

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034237-97-1; molecular formula C₁₆H₁₉N₃O₂S; molecular weight 317.41 g/mol) is a synthetic nicotinamide derivative that belongs to the chemotype of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. The compound features two distinctive structural elements: a pyrrol-1-yl ring attached via a flexible ethylene linker to the carboxamide nitrogen, and a tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) ether substituent at the 6-position of the pyridine ring.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 2034237-97-1
Cat. No. B2401316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS2034237-97-1
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESC1CSCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3
InChIInChI=1S/C16H19N3O2S/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)21-14-5-10-22-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20)
InChIKeyUNMLFBHTDVXREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034237-97-1): Structural Identity and Procurement Context


N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034237-97-1; molecular formula C₁₆H₁₉N₃O₂S; molecular weight 317.41 g/mol) is a synthetic nicotinamide derivative that belongs to the chemotype of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [1]. The compound features two distinctive structural elements: a pyrrol-1-yl ring attached via a flexible ethylene linker to the carboxamide nitrogen, and a tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) ether substituent at the 6-position of the pyridine ring . This compound is catalogued in the ChEMBL database and in BindingDB as part of a patent family of NAMPT inhibitors assigned to Forma Therapeutics and Valo Health (US Patent US11279687) [2]. The compound is currently available as a research chemical from multiple vendors for preclinical investigation purposes.

Why NAMPT Inhibitor Chemotypes Cannot Be Interchanged: The Case for Evaluating N-(2-(1H-Pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide on Its Own Structural Merits


Within the NAMPT inhibitor class, even subtle structural modifications can produce order-of-magnitude differences in enzymatic potency, cellular activity, and pharmacokinetic behavior [1]. The tetrahydrothiophen-3-yloxy substituent at the 6-position distinguishes this compound from oxygen-containing tetrahydrofuran analogs, introducing a sulfur atom that alters lipophilicity (calculated logP), polar surface area, and hydrogen-bonding capacity . The pyrrol-1-yl ethyl group at the amide nitrogen provides distinct pharmacophoric features compared to alternative N-substituents (e.g., benzyl, pyridinylmethyl, or dimethoxyethyl groups found in closely related analogs) . First-generation NAMPT inhibitors such as FK866 and GMX1778, despite nanomolar enzymatic potency, exhibited dose-limiting toxicities in clinical trials, underscoring that potency alone does not predict translational value [2]. Consequently, each chemotype within the NAMPT inhibitor family must be independently evaluated for its target engagement, selectivity profile, and therapeutic window—generic substitution based on nominal target class membership is scientifically unsound.

Quantitative Differentiation Evidence for N-(2-(1H-Pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide Against Closest Comparators


Structural Chemotype Differentiation: Tetrahydrothiophen (Thiolane) Ether vs. Tetrahydrofuran Ether at the Nicotinamide 6-Position

The target compound incorporates a tetrahydrothiophen-3-yloxy (thiolane) substituent at the 6-position of the nicotinamide core. This introduces a sulfur atom in place of the oxygen found in the corresponding tetrahydrofuran-3-yloxy analog, N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide . The replacement of oxygen with sulfur increases the heavy atom contribution to molecular polarizability and typically elevates logP by approximately 0.5–1.0 units based on Hansch π constants for sulfur-containing heterocycles relative to oxygen analogs [1]. Additionally, the C–S bond length (~1.82 Å) is substantially longer than the C–O bond length (~1.43 Å), altering the spatial orientation of the ether substituent and potentially affecting the fit within the NAMPT active site, which is known to accommodate diverse substituents at this position . This structural distinction is meaningful because the NAMPT inhibitor pharmacophore depends critically on the 6-position substituent for both enzymatic potency and cellular permeability .

NAMPT inhibition medicinal chemistry structure-activity relationship lipophilicity optimization

N-Substituent Differentiation: Pyrrol-1-yl Ethyl vs. Alternative Amide Substituents Across Nicotinamide-Based NAMPT Inhibitors

The target compound bears an N-(2-(1H-pyrrol-1-yl)ethyl) substituent on the carboxamide nitrogen. This distinguishes it from structurally proximate analogs within the same patent family, such as N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034237-31-3 for related hydroxy analog) and N-(pyridin-3-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034470-42-1), which share the 6-tetrahydrothiophen-3-yloxy core but diverge at the amide nitrogen substituent . The pyrrole ring introduces a five-membered aromatic heterocycle capable of engaging in π–π stacking interactions and functioning as a hydrogen bond acceptor via the pyrrole nitrogen, whereas the dimethoxyethyl analog presents a flexible, aliphatic, hydrogen-bond-accepting terminus . In NAMPT inhibitor design, the nature of the N-substituent is a critical determinant of both enzymatic inhibition potency and selectivity against off-targets such as CYP2C9; exposed pyridine and heteroaromatic systems in this region have been identified as necessary pharmacophores for potent cellular NAMPT inhibition .

NAMPT inhibitor scaffold pharmacophore diversity amide substituent SAR binding mode comparison

NAMPT Inhibitor Class Landscape: Positioning of N-(2-(1H-Pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide Relative to Clinically Evaluated Inhibitors

The NAMPT inhibitor field has produced several clinically evaluated compounds including FK866 (Daporinad/APO866; enzymatic IC₅₀ ≈ 0.09–1.6 nM), GMX1778 (CHS-828; IC₅₀ < 25 nM), and STF-118804 (cellular IC₅₀ < 10 nM in B-ALL cell lines) [1][2]. All three are first-generation NAMPT inhibitors that have encountered clinical limitations: FK866 and GMX1778 were associated with dose-limiting hematological and cardiac toxicities, while STF-118804 remains in preclinical evaluation [3]. The target compound belongs to a structurally distinct second-generation chemotype characterized by a nicotinamide core with a 6-alkoxy (specifically 6-(tetrahydrothiophen-3-yloxy)) substitution pattern and a heteroaromatic N-substituent—a scaffold topology that differs fundamentally from the acrylamide-based FK866, the cyanoguanidine-containing GMX1778, and the sulfonamide-containing STF-118804 [4]. This chemotype was developed by Forma Therapeutics (now Valo Health) as part of a program to identify NAMPT inhibitors with reduced CYP3A4 time-dependent inhibition and improved aqueous solubility relative to first-generation compounds [5]. The specific enzymatic potency value for the target compound has not been publicly disclosed in peer-reviewed literature; BindingDB entries for related compounds within the same patent family (US11279687) report NAMPT IC₅₀ values ranging from 1.2 nM to 23 nM [6].

NAMPT inhibitor benchmarking chemotype comparison drug discovery cancer metabolism

Physicochemical Property Differentiation: Calculated Molecular Descriptors vs. Clinically Advanced NAMPT Inhibitors

The target compound possesses a molecular weight of 317.41 g/mol and a molecular formula of C₁₆H₁₉N₃O₂S, placing it within favorable drug-like chemical space by Lipinski's Rule of Five criteria (MW < 500) [1]. In comparison, FK866 has a MW of 391.47 (C₂₄H₂₉N₃O₂), GMX1778 has a MW of 389.88 (C₁₉H₂₀ClN₅O₂), and STF-118804 has a MW of 445.53 (C₂₅H₂₃N₃O₄S) [2]. The target compound has 4 hydrogen bond acceptors (vs. 5 for FK866 and 7 for STF-118804) and 1 hydrogen bond donor (the amide NH), yielding a lower topological polar surface area (tPSA) compared to more heavily functionalized NAMPT inhibitors [3]. The presence of the sulfur atom in the tetrahydrothiophen ring contributes to a higher calculated logP relative to a hypothetical tetrahydrofuran analog, which may enhance passive membrane permeability but could also increase susceptibility to cytochrome P450-mediated oxidation at the sulfur center [4]. These physicochemical features differentiate the compound within the NAMPT inhibitor chemical space and may influence its suitability for specific experimental applications, including cell-based assays requiring adequate membrane penetration.

drug-likeness physicochemical profiling Lipinski parameters lead optimization

Research Application Scenarios for N-(2-(1H-Pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide Based on Structural Differentiation Evidence


NAMPT Inhibitor Lead Optimization Campaigns Requiring Alternative 6-Position Ether Chemotypes

Medicinal chemistry teams engaged in NAMPT inhibitor lead optimization can employ this compound as a scaffold representative for exploring the structure-activity relationship (SAR) of sulfur-containing 6-position ether substituents. The tetrahydrothiophen-3-yloxy group offers distinct lipophilicity and electronic properties compared to the more commonly explored tetrahydrofuran-3-yloxy and tetrahydropyran-4-yloxy analogs, enabling systematic evaluation of heteroatom effects on NAMPT binding affinity and cellular NAD+ depletion . This is especially relevant given that the 6-position substituent has been identified as a critical pharmacophoric element for potent cellular NAMPT inhibition .

Profiling of N-Substituent Effects on NAMPT Inhibitor Selectivity and Off-Target Liability

The N-(2-(1H-pyrrol-1-yl)ethyl) substituent provides a distinct heteroaromatic motif for investigating how amide nitrogen substitution influences selectivity against counter-screens such as CYP2C9 and CYP3A4, which have been problematic for earlier NAMPT inhibitor chemotypes [1]. Researchers can benchmark this compound against analogs bearing N-benzyl, N-pyridinylmethyl, and N-dimethoxyethyl groups (exemplified within the same patent family) to establish quantitative structure-selectivity relationships [2]. This head-to-head comparison strategy is directly supported by the availability of multiple analogs sharing the 6-((tetrahydrothiophen-3-yl)oxy)nicotinamide core but differing at the amide substituent position.

Physicochemical and ADME Benchmarking Studies of Nicotinamide-Based NAMPT Probes

Given its lower molecular weight (317.41 Da) and reduced hydrogen bond acceptor count relative to clinically evaluated NAMPT inhibitors such as FK866 (391.47 Da) and STF-118804 (445.53 Da), this compound is well-suited for use in comparative physicochemical profiling studies [3]. Applications include parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability assessment, metabolic stability evaluation in hepatocytes, and plasma protein binding determination. These data enable the research community to establish whether the second-generation nicotinamide-based chemotype represented by this compound offers measurable ADME advantages over first-generation NAMPT inhibitors—a question of significant interest given the clinical attrition of earlier NAMPT-targeted agents [4].

Chemical Biology Tool for Investigating NAMPT-Dependent NAD+ Biosynthesis in Cellular Models

This compound can serve as a chemical probe for interrogating NAMPT-dependent NAD+ salvage pathway activity in cancer and inflammatory disease cell models, provided that its enzymatic and cellular potency is first characterized in the researcher's laboratory. The compound's structural features—specifically the tetrahydrothiophen ether and pyrrole-containing N-substituent—differentiate it from the widely used tool compounds FK866 and GMX1778, enabling orthogonal chemotype-based target engagement studies [5]. Researchers investigating NAMPT biology should independently determine the IC₅₀ for NAD+ depletion in their cell system of interest, as compound-specific potency data have not been pre-established in peer-reviewed literature for this particular chemical entity.

Quote Request

Request a Quote for N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.